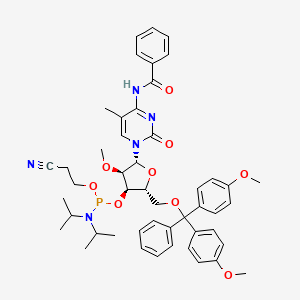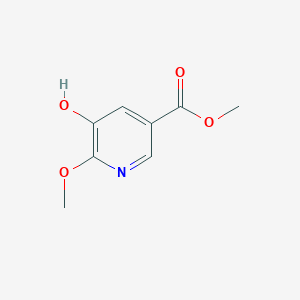![molecular formula C13H20N2O3S B3108530 1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine CAS No. 166438-70-6](/img/structure/B3108530.png)
1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine
説明
1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine (HEMP) is an organic compound that has been used in a variety of scientific research applications. This versatile compound is primarily used as a cross-linking agent for proteins and as an intermediate in the synthesis of various compounds. HEMP has a wide range of applications in the scientific community due to its unique properties, including its ability to form reversible covalent bonds with proteins and its low toxicity.
科学的研究の応用
Metabolism and Identification in Novel Antidepressants
1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine has been studied in the context of its metabolic pathways related to novel antidepressants. For instance, Hvenegaard et al. (2012) explored the metabolism of Lu AA21004, a novel antidepressant, identifying its oxidation pathways involving cytochrome P450 enzymes. They found the compound is metabolized into various metabolites, including a sulfoxide and an N-hydroxylated piperazine (Hvenegaard et al., 2012).
Antimalarial Potential
Research into antimalarial applications of piperazine derivatives, which include compounds similar to this compound, has been conducted. Cunico et al. (2009) reported on the structures of certain piperazine derivatives with antimalarial activity, highlighting the importance of specific molecular components in generating this activity (Cunico et al., 2009).
Cancer Research
A range of studies have explored the applications of piperazine derivatives in cancer research. For example, Patel, Patel, and Chauhan (2007) synthesized amide derivatives of quinolone, including piperazine compounds, and studied their antimicrobial activities, which is relevant to cancer treatment (Patel, Patel, & Chauhan, 2007). Additionally, Gul et al. (2019) synthesized new Mannich bases with piperazines and evaluated their cytotoxic/anticancer and carbonic anhydrase inhibitory effects (Gul et al., 2019).
HIV-1 Reverse Transcriptase Inhibition
In the field of virology, specifically HIV research, Romero et al. (1994) discovered that certain piperazine derivatives, including bis(heteroaryl)piperazines, showed significant potency as non-nucleoside inhibitors of HIV-1 reverse transcriptase (Romero et al., 1994).
Other Medical Applications
Studies have also examined the potential of piperazine derivatives in various other medical applications. For instance, Jiang et al. (2007) investigated the metabolism of a piperazine compound with notable anticancer activity in rats (Jiang et al., 2007). Additionally, Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine and evaluated their antiviral and antimicrobial activities (Reddy et al., 2013).
特性
IUPAC Name |
2-[4-(4-methylsulfonylphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-19(17,18)13-4-2-12(3-5-13)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJJGFBIJDCRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



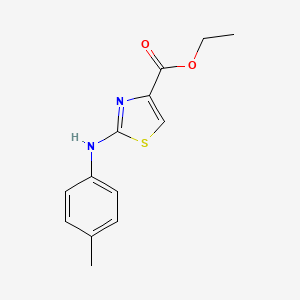
![2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)](/img/structure/B3108461.png)

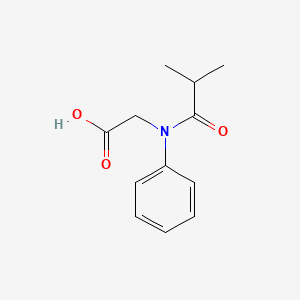
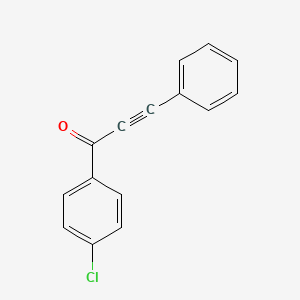
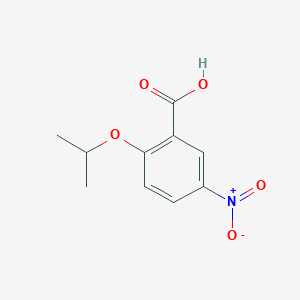

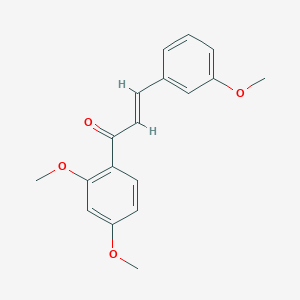

![6-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B3108531.png)
![4-[2-(Diethylamino)ethyl]aniline](/img/structure/B3108537.png)

